Cas no 52730-14-0 ([(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate)
![[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate structure](https://es.kuujia.com/scimg/cas/52730-14-0x500.png)
52730-14-0 structure
Nombre del producto:[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Número CAS:52730-14-0
MF:C21H26O10
Megavatios:438.425147533417
MDL:MFCD31814462
CID:4729207
PubChem ID:54141638
[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate Propiedades químicas y físicas
Nombre e identificación
-
- 4-Methylphenyl tetra-O-acetyl-
- A-D-galactopyranoside
- OBNBHYQEYRONSE-IFLJBQAJSA-N
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- [(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- 4-Methylphenyl Tetra-O-acetyl-α-D-galactopyranoside
- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- AKOS037649233
- AC8823
- 52730-14-0
- MFCD31814462
- 4-Methylphenyl tetra-O-acetyl-a-D-galactopyranoside
- 4-Methylphenyl tetra-O-acetyl-alpha-D-galactopyranoside
- SCHEMBL8946055
- 4-Methylphenyltetra-O-acetyl-alpha-D-galactopyranoside
- BS-17459
-
- MDL: MFCD31814462
- Renchi: 1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1
- Clave inchi: OBNBHYQEYRONSE-IFLJBQAJSA-N
- Sonrisas: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC(C)=CC=1
Atributos calculados
- Calidad precisa: 438.15259702g/mol
- Masa isotópica única: 438.15259702g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 11
- Complejidad: 655
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 124
[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168820-1g |
4-Methylphenyl tetra-O-acetyl-α-D-galactopyranoside |
52730-14-0 | 95% | 1g |
¥1782.00 | 2024-05-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52400-5g |
4-Methylphenyl tetra-O-acetyl-α-D-galactopyranoside |
52730-14-0 | 99% | 5g |
¥1999.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU223-50mg |
[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
52730-14-0 | 99% | 50mg |
127.0CNY | 2021-07-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M886445-50mg |
4-Methylphenyl Tetra-O-acetyl-α-D-galactopyranoside |
52730-14-0 | ≥99% | 50mg |
¥100.80 | 2022-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M886445-1g |
4-Methylphenyl Tetra-O-acetyl-α-D-galactopyranoside |
52730-14-0 | ≥99% | 1g |
¥1,100.70 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU223-1g |
[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
52730-14-0 | 99% | 1g |
851.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU223-200mg |
[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
52730-14-0 | 99% | 200mg |
280.0CNY | 2021-07-15 | |
Ambeed | A1004953-5g |
4-Methylphenyl tetra-O-acetyl-α-D-galactopyranoside |
52730-14-0 | 95% | 5g |
$248.0 | 2025-02-22 | |
1PlusChem | 1P01KKZJ-5g |
4-Methylphenyltetra-O-acetyl-α-D-galactopyranoside |
52730-14-0 | 95% | 5g |
$248.00 | 2023-12-16 | |
1PlusChem | 1P01KKZJ-250mg |
4-Methylphenyltetra-O-acetyl-α-D-galactopyranoside |
52730-14-0 | 95% | 250mg |
$128.00 | 2024-04-30 |
[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate Literatura relevante
-
1. Book reviews
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
52730-14-0 ([(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate) Productos relacionados
- 2171863-18-4(1,1-dimethyl-3-nitrocyclohexane)
- 1903152-31-7(benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate)
- 1071670-06-8(2-(4-Phenylpiperazin-1-YL)ethanamine trihydrochloride)
- 2137819-94-2(Urea, N-butyl-N'-[[4-(trifluoromethyl)-4-piperidinyl]methyl]-)
- 954414-26-7(Phenol, 2-fluoro-3-methyl-4-nitro-)
- 2228912-45-4(2-(3-amino-1,1,1-trifluoropropan-2-yl)-4-fluorophenol)
- 1091443-33-2(N-[2-(3-chloro-4-fluorobenzenesulfonamido)ethyl]-4-(2-methylpropanamido)benzamide)
- 1245814-52-1(N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide)
- 95352-12-8(Pentanedioic acid, 2-bromo-, 5-methyl ester)
- 2411193-29-6(Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:52730-14-0)[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate

Pureza:99%
Cantidad:5g
Precio ($):223.0